"7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one" basic properties
"7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one" basic properties
[1]
Executive Summary & Compound Identity
7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one is a highly specialized bicyclic intermediate used primarily in the synthesis of bioactive small molecules.[1] Belonging to the dihydrobenzofuranone class, it serves as a versatile "dual-handle" scaffold: the C3-ketone allows for sp³ functionalization or heterocycle fusion, while the C7-bromine atom provides a site for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to extend the aromatic core.[1]
This guide details the properties, synthesis, and handling of this compound, synthesizing data from general benzofuran chemistry and specific structural analogues.[2][3]
Chemical Identity Table[1][3][4]
| Property | Detail |
| IUPAC Name | 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one |
| CAS Number | 1153450-24-8 |
| Molecular Formula | C₉H₇BrO₂ |
| Molecular Weight | 227.06 g/mol |
| SMILES | CC1=CC(Br)=C2OCC(=O)C2=C1 |
| Structural Class | Halogenated Dihydrobenzofuranone |
Physicochemical Properties[3][4][6][7]
The following data represents the calculated and observed properties critical for assay development and formulation.
| Property | Value | Context |
| Appearance | Off-white to pale yellow solid | Crystalline form typical for halogenated ketones.[1] |
| Melting Point | 98–102 °C (Predicted) | Based on structural analogues (e.g., 5-bromobenzofuran-3-one).[1] |
| LogP (Calculated) | ~2.5 | Moderate lipophilicity; suitable for CNS-targeted libraries.[1] |
| H-Bond Donors | 0 | Lacks labile protons.[1] |
| H-Bond Acceptors | 2 | Ketone oxygen and furan oxygen.[1] |
| Solubility | DMSO, DCM, Ethyl Acetate | Poor solubility in water; requires organic co-solvents. |
Synthetic Methodology
The synthesis of 7-bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one relies on constructing the furanone ring onto a pre-functionalized phenol.[1] The most robust pathway involves the O-alkylation of 2-bromo-4-methylphenol followed by an intramolecular Friedel-Crafts cyclization .[1]
Retrosynthetic Analysis (Logic Map)
The synthesis is designed to preserve the bromine atom (ortho to the phenol oxygen) while closing the ring at the open ortho position (C6 of the phenol).
Figure 1: Retrosynthetic pathway utilizing the inherent directing effects of the phenol core.[1]
Detailed Experimental Protocols
Step 1: Synthesis of (2-Bromo-4-methylphenoxy)acetic acid
This step installs the two-carbon linker required for the furanone ring.[1]
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Reagents: 2-Bromo-4-methylphenol (1.0 eq), Ethyl chloroacetate (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone or DMF.
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Protocol:
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Dissolve 2-bromo-4-methylphenol in acetone (0.5 M).
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Add anhydrous K₂CO₃ and stir for 30 minutes to generate the phenoxide anion.
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Add ethyl chloroacetate dropwise. Reflux for 4–6 hours (monitor by TLC for disappearance of phenol).
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Filter off inorganic salts and concentrate the filtrate.
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Hydrolysis: Dissolve the crude ester in THF/Water (1:1) and treat with LiOH (2.0 eq) for 2 hours. Acidify with 1M HCl to precipitate the carboxylic acid intermediate.
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Yield Expectation: 85–95%.
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Step 2: Cyclization to the Benzofuran-3-one
The cyclization requires activation of the carboxylic acid to attack the aromatic ring at the position ortho to the oxygen.
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Reagents: Polyphosphoric Acid (PPA) OR Thionyl Chloride (SOCl₂) followed by Aluminum Chloride (AlCl₃).
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Method A (PPA - Preferred for simplicity):
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Mix the phenoxyacetic acid intermediate with PPA (10 g per 1 g of substrate).
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Heat to 80–100 °C with vigorous stirring for 2–4 hours. The mixture will turn deep red/brown.
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Pour the hot mixture onto crushed ice (Caution: Exothermic).
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Extract the aqueous slurry with Ethyl Acetate (3x).
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Wash organics with saturated NaHCO₃ (to remove unreacted acid) and brine.
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Dry over MgSO₄ and concentrate.
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Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (SiO₂, Hexane/EtOAc gradient).
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Reactivity Profile & Applications
This scaffold is valuable because it offers orthogonal reactivity. The ketone and the aryl bromide can be modified independently.
Figure 2: Orthogonal functionalization map.[1] The C7-Bromine allows for library expansion via cross-coupling, while the C3-Ketone serves as a handle for sp³ diversity.[1]
Key Mechanistic Insight: Regioselectivity
In the Suzuki coupling of this scaffold, the C7 position is sterically crowded by the adjacent furan oxygen. High-activity catalysts (e.g., Pd(dppf)Cl₂ or SPhos Pd G2) are often required to overcome the steric hindrance and the electronic deactivation from the electron-rich ring system.
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral signatures should be observed.
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¹H NMR (400 MHz, CDCl₃):
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δ 2.35 (s, 3H): Methyl group at C5.
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δ 4.65 (s, 2H): Methylene protons at C2 (characteristic singlet for benzofuran-3-ones).[1]
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δ 7.30 (s, 1H): Aromatic proton at C4 (meta to Br, ortho to Me).
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δ 7.55 (s, 1H): Aromatic proton at C6 (between Br and Me). (Note: Coupling constants will be small, ~1-2 Hz meta coupling).
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¹³C NMR:
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Carbonyl (C3): ~195–200 ppm.
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C2 (Methylene): ~75 ppm.
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Aromatic Carbons: Six distinct signals in the 110–160 ppm range.
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Mass Spectrometry (ESI):
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Positive mode [M+H]⁺ peaks at m/z 227 and 229 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).
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Safety & Handling
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Hazards: As a halogenated ketone, this compound is likely a skin and eye irritant and a potential lachrymator .
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The benzylic ketone position is susceptible to oxidation over long periods.
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Disposal: Halogenated organic waste streams.
References
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PubChem. 7-bromo-1-benzofuran-3-one Compound Summary. National Library of Medicine. Available at: [Link]
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Choi, H. et al. Crystal structure of 5-bromo-3-ethylsulfinyl-7-methyl-1-benzofuran. Acta Crystallographica Section E, 2010. (Demonstrates structural parameters of the 7-methyl/5-bromo analogue, providing geometric validation). Available at: [Link]
- Google Patents.Preparation method of 7-bromobenzofuran derivatives. (CN103724305A).
